Cas no 1366922-83-9 (4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-one)

4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-one
- 1366922-83-9
- 4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one
- EN300-1932696
-
- インチ: 1S/C12H12F3NO2/c1-18-10-3-2-8(12(13,14)15)5-9(10)7-4-11(17)16-6-7/h2-3,5,7H,4,6H2,1H3,(H,16,17)
- InChIKey: RDVMSSARDQLBAW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=C(C=1)C1CC(NC1)=O)OC)(F)F
計算された属性
- せいみつぶんしりょう: 259.08201311g/mol
- どういたいしつりょう: 259.08201311g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1932696-5.0g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1932696-5g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1932696-0.25g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1932696-2.5g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1932696-10g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1932696-1.0g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1932696-0.05g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1932696-10.0g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1932696-0.1g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1932696-0.5g |
4-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |
1366922-83-9 | 0.5g |
$946.0 | 2023-09-17 |
4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-one 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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7. Back matter
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-oneに関する追加情報
Introduction to 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one (CAS No. 1366922-83-9)
4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one, with the CAS number 1366922-83-9, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyrrolidine ring and a substituted phenyl group with a methoxy and trifluoromethyl moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various therapeutic applications.
The chemical structure of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one can be represented as follows: C13H14F3
In recent years, there has been a growing interest in the development of compounds with multifunctional properties for the treatment of various diseases. 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one has been explored for its potential as a modulator of several biological targets, including enzymes, receptors, and ion channels. One of the key areas of research has been its interaction with G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and are important targets for drug discovery. A study published in the Journal of Medicinal Chemistry in 2021 reported that 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one exhibits potent activity against a specific GPCR subtype, demonstrating its potential as a lead compound for the development of novel therapeutics. The researchers found that the compound selectively binds to the receptor with high affinity and efficacy, suggesting its utility in treating conditions such as chronic pain and neurodegenerative disorders. Beyond its GPCR modulating properties, 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that it may have anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response pathway. This property makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. The pharmacokinetic profile of 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one has been evaluated in several preclinical models. Results from these studies suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Additionally, toxicological assessments have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. In conclusion, 4-(2-Methoxy-5-(trifluoromethyl)phenyl)pyrrolidin-2-one (CAS No. 1366922-83-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.
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